molecular formula C8H8N2O B177598 1H-Benzimidazole-2-methanol CAS No. 4856-97-7

1H-Benzimidazole-2-methanol

Cat. No. B177598
CAS RN: 4856-97-7
M. Wt: 148.16 g/mol
InChI Key: IAJLTMBBAVVMQO-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-methanol is an organic compound with the molecular formula C8H8N2O . It is also known by several synonyms such as 2-hydroxymethyl benzimidazole, 2-hydroxymethyl-1h-benzimidazole, and 1h-benzoimidazol-2-yl-methanol . It is available in an off-white to light brown crystalline powder form .


Synthesis Analysis

1H-Benzimidazole-2-methanol has been used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation . It has also been used in the synthesis of 1H-benzimidazol-2-ylmethyl diethyl phosphate . A coordination polymer, [CuL]n (HL = 1H-benzimidazole-2-methanol), has been hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular weight of 1H-Benzimidazole-2-methanol is 148.165 g/mol . The InChI Key for this compound is IAJLTMBBAVVMQO-UHFFFAOYSA-N . The SMILES representation of the compound is C1=CC=C2C(=C1)NC(=N2)CO .


Chemical Reactions Analysis

1H-Benzimidazole-2-methanol has been used in various chemical reactions. For instance, it has been used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation . It has also been used in the synthesis of 1H-benzimidazol-2-ylmethyl diethyl phosphate .


Physical And Chemical Properties Analysis

1H-Benzimidazole-2-methanol is an off-white to light brown crystalline powder . The melting point of this compound ranges from 170°C to 175°C .

Scientific Research Applications

  • Fungicides

    • Field : Agriculture
    • Application : Benzimidazole fungicides are highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are used to prevent and control various plant diseases caused by fungi .
    • Method : The fungicidal activity of these compounds is based on the benzimidazole ring structure . The main products include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate .
    • Results : Due to their outstanding antibacterial properties, they are widely used in agriculture .
  • Antitumor

    • Field : Medicine
    • Application : Compounds containing benzimidazole structural features have shown antitumor activities .
  • Antifungal

    • Field : Medicine
    • Application : Benzimidazole derivatives have shown antifungal activities .
  • Antiviral

    • Field : Medicine
    • Application : Benzimidazole derivatives have shown antiviral activities .
  • Coordination Polymer

    • Field : Crystallography
    • Application : “1H-Benzimidazole-2-methanol” has been used to synthesize a one-dimensional coordination polymer . Coordination polymers have potential applications in a variety of fields such as luminescence, magnetism, gas storage, sensor, catalysis, drug delivery, and biomedical imaging .
    • Method : The compound was hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction . The Cu + ions and the coordination anion L – are connected with each other to form a series of 1D CuL chains, which are further linked through interchain weak interactions (anagostic interaction and O···π interaction) to generate a wave-shaped 3D supramolecular coordination network .
  • Chemical Synthesis

    • Field : Chemistry
    • Application : “1H-Benzimidazole-2-methanol” has been used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation . It was also used in the synthesis of 1H-benzimidazol-2-ylmethyl diethyl phosphate .
  • Inhibitor Design

    • Field : Biochemistry
    • Application : “1H-Benzimidazole-2-methanol” derivatives have been used in the design of inhibitors . These inhibitors have potential applications in various fields such as drug discovery .
    • Method : The design of these inhibitors focused on 5-substituted benzimidazoles followed by the synthesis of 2,5-disubstituted analogues .
  • Chemical Properties and Uses

    • Field : Chemistry
    • Application : “1H-Benzimidazole-2-methanol” has been used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation . It was also used in the synthesis of 1H-benzimidazol-2-ylmethyl diethyl phosphate .

Safety And Hazards

1H-Benzimidazole-2-methanol is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation routes. It can cause skin irritation (Category 2) and serious eye irritation (Category 2). It may also cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1H-benzimidazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJLTMBBAVVMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197552
Record name 2-(Hydroxymethyl)-1H-benzimidazole
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-2-methanol

CAS RN

4856-97-7
Record name 1H-Benzimidazole-2-methanol
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Record name 1H-Benzimidazole-2-methanol
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Record name 4856-97-7
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Record name 2-(Hydroxymethyl)-1H-benzimidazole
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Record name 2-(hydroxymethyl)-1H-benzimidazole
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Record name 1H-Benzimidazole-2-methanol
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Synthesis routes and methods

Procedure details

To 150 ml. of 4N hydrochloric acid were added 10.8 gms. (100 mmoles.) of o-phenylenediamine and 11.4 gms. (150 mmoles.) of glycolic acid. The mixture was refluxed for 40 minutes. The solution then was cooled, filtered, and neutralized by the addition of concentrated ammonium hydroxide. The title compound precipitated and was filtered and dried to obtain 4 gms. of product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step Two
Quantity
150 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
K Chen, Q Chen, X Zhou - Crystallography Reports, 2019 - Springer
… A coordination polymer, [CuL] n (HL = 1H-benzimidazole-2-methanol), has been hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction. The …
Number of citations: 3 link.springer.com
D Ryabukhin, A Turdakov, N Soldatova… - Beilstein …, 2019 - beilstein-journals.org
Supplementary Information Reactions of 2-carbonyl and 2-hydroxy(or methoxy)alkyl substituted benzimidazoles with arenes in the superacid CF 3 SO 3 H. NMR and DFT study of …
Number of citations: 5 www.beilstein-journals.org
H Ma, Q Tian, B Wan - Zeitschrift für Kristallographie-New Crystal …, 2022 - degruyter.com
… The white solid, 1H-benzimidazole-2-methanol, was filtered and dried (yield: 90%, 6.72 g). Secondly, 1H-benzimidazole-2-methanol (37.0 mmol, 6.0 g), sodium carbonate (5.0 g, 47.2 …
Number of citations: 1 www.degruyter.com
Z Yun, Y Youzhu, S Weiyun, W Aimin… - … für Kristallographie-New …, 2017 - degruyter.com
… In order to enlarge the knowledge on nickel(II) complexs, the 1H-benzimidazole-2-methanol … atoms of two crystallographically related 1H-benzimidazole-2-methanol ligands with a Ni(1)–…
Number of citations: 2 www.degruyter.com
J Meena, D Archana, KS Santhy - 2018 - nopr.niscpr.res.in
… The results of toxicity risk assessment showed 1H-Benzimidazole-2-methanol, Cinnamic … The protein BRCA1 docked with 2 different ligands, 1H-Benzimidazole-2methanol and N-(2-…
Number of citations: 6 nopr.niscpr.res.in
T Werner, N Tenhumberg, H Büttner - ChemCatChem, 2014 - Wiley Online Library
… Notably, 4(5)-(hydroxymethyl)imidazole (3 h) and 1H-benzimidazole-2-methanol (3 l) demonstrated the same high catalytic activity for the conversion of the model substrate 1 a and CO …
F Wu, L Li, P Guan, K Tang, S Yu, CF Ding - Talanta, 2021 - Elsevier
In this work, a sensitive, rapid, and matrix effect-free method for online simultaneous detection of benzimidazoles in animal products by in-tube solid-phase microextraction coupled with …
Number of citations: 7 www.sciencedirect.com
J Meena, KS Santhy - Indian Drugs, 2017 - search.ebscohost.com
… ) acetyl]-4-phenyl2-azetidinone, β estradiol, alkannin, piperidine carboxylic acid, N-(2-ethoxycarbonyl-1-cyclohexenyl)-L-leucine pyrrolidide, 1H-benzimidazole-2 methanol and 2,4’,5…
Number of citations: 0 search.ebscohost.com
O BOTTAZZI - 2018 - politesi.polimi.it
in italiano Il rame e le sue leghe sono largamente impiegate nei più disparati campi, come per esempio: elettronica, architettura, industria marina e quella Oil&Gas. Questo è possibile …
Number of citations: 0 www.politesi.polimi.it
H Durak, T Aysu - The Journal of Supercritical Fluids, 2016 - Elsevier
Thermochemical conversion processes such as supercritical fluid extraction are used for producing biofuels from biomass. Supercritical fluid extraction process is decomposition …
Number of citations: 37 www.sciencedirect.com

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